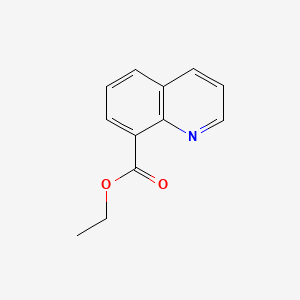

8-喹啉甲酸乙酯

描述

Ethyl 8-quinolinecarboxylate is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antifungal agents. The ethyl ester group at the 8-position of the quinoline ring system modifies the compound's physical and chemical properties and can influence its biological activity.

Synthesis Analysis

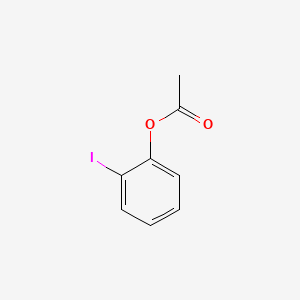

The synthesis of ethyl quinolinecarboxylates can be achieved through various methods. One approach involves the cyclization of indoles with halodiazoacetates, which likely proceeds via a cyclopropanation at the 2- and 3-positions of the indole followed by ring-opening and elimination of H–X . Another method includes the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, which can be catalyzed by concentrated hydrochloric acid . Additionally, ethyl quinolinecarboxylates can be synthesized by the reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols followed by intramolecular cyclization .

Molecular Structure Analysis

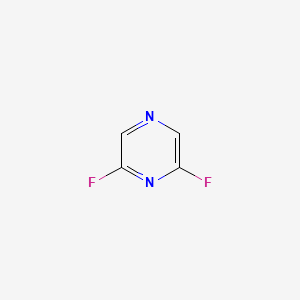

The molecular structure of ethyl 8-quinolinecarboxylate derivatives has been characterized using various spectroscopic techniques. For instance, novel quinoline-8-carbaldehyde compounds have been supported by IR, ^1H NMR, ^13C NMR, MS, and elemental analysis . The crystal packing of a novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid has been elucidated by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding that contributes to the formation of a 3D supramolecular network .

Chemical Reactions Analysis

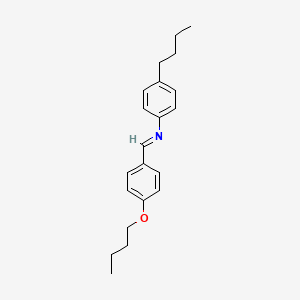

Ethyl quinolinecarboxylates can undergo various chemical reactions. For example, they can participate in cyclopalladation reactions with palladium acetate, which involves C–H bond cleavage at the 8-substituent . The introduction of different 2-substituents can significantly influence the cyclometallation behavior . Additionally, ethyl quinolinecarboxylates can be used as intermediates in the synthesis of other compounds, such as dyes for potential application in liquid crystal displays .

Physical and Chemical Properties Analysis

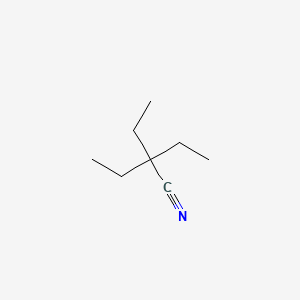

The physical and chemical properties of ethyl quinolinecarboxylates are influenced by their molecular structure. For instance, the presence of the ethyl ester group can enhance the oral activity of the compound, as seen in the case of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which exhibits potent oral antiallergy activity . The orientation parameter of certain ethyl quinolinecarboxylate dyes in nematic liquid crystal suggests their high potential for application in liquid crystal displays . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic properties, including natural bond orbital (NBO) charges and frontier molecular orbitals .

科学研究应用

合成和化学性质:

- Kim, Chung, 和 Im (2002) 报道了通过 N-甲苯磺酰胺基自由基的氧化环化反应合成 3-喹啉甲酸乙酯,突出了其在化学合成中的潜力 (Kim, Chung, & Im, 2002)。

- Bojinov 和 Grabchev (2003) 合成了新的荧光乙基 3-芳基-1-甲基-8-氧代-8H-蒽[9,1-gh]喹啉-2-甲酸酯,表明其在液晶显示器染料合成中的应用 (Bojinov & Grabchev, 2003)。

- Carabateas 等人 (1984) 描述了具有抗菌特性的 1-乙基-1,4-二氢-4-氧代-7-吡啶基-3-喹啉甲酸的合成,强调了该化合物在药物合成中的作用 (Carabateas et al., 1984)。

生物和抗菌应用:

- Zhang 等人 (2010) 研究了乙基 6-烷氧基-7-苯基-4-羟基-3-喹啉甲酸酯的抗球虫活性,证明了该化合物的生物学相关性 (Zhang et al., 2010)。

- Bunce, Lee 和 Grant (2011) 通过特定的合成工艺制备了在多种药物化合物中很重要的乙基 1,4-二氢-4-氧代-3-喹啉甲酸酯 (Bunce, Lee, & Grant, 2011)。

- Wan Yu-liang (2009) 设计并合成了具有显着生物活性和抗球虫特性的乙基 6-烷基氧基-7-乙基-4-羟基-3-喹啉甲酸酯 (Wan Yu-liang, 2009)。

作用机制

Target of Action

Ethyl 8-quinolinecarboxylate is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic . .

Mode of Action

For instance, some quinolines inhibit hemozoin polymerization, leading to the release of free toxic heme

Biochemical Pathways

For example, some quinolines interfere with heme metabolism in parasites

Result of Action

Quinoline derivatives are known to exhibit a variety of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic effects

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of quinoline derivatives .

属性

IUPAC Name |

ethyl quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLGTEPKKMWKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180314 | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25635-22-7 | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

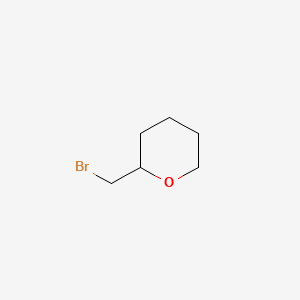

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

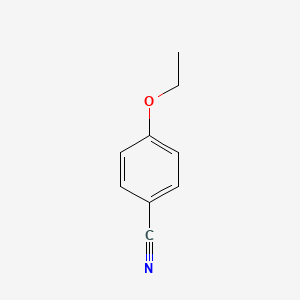

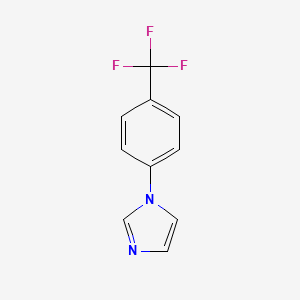

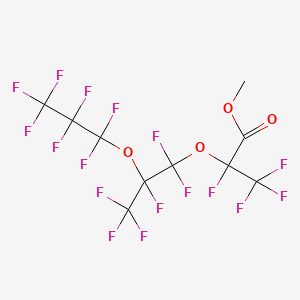

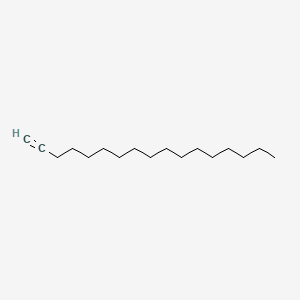

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。